1,2-Dihydroclobetasone butyrate

説明

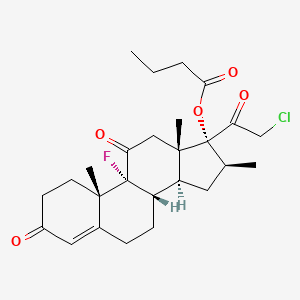

1,2-Dihydroclobetasone butyrate is a synthetic corticosteroid derivative historically used in dermatology for its anti-inflammatory and immunosuppressive properties. Its chemical structure is defined as 21-chloro-9-fluoro-16α-methyl-3,11,20-trioxopregn-4-en-17-yl butanoate . The compound features a dihydro modification at the 1,2-position of the steroid backbone and a butyrate ester at the C17 position. Notably, it has been classified as a discontinued product with a CAS number of 639817-48-4 and a minimum purity of 95% .

特性

CAS番号 |

639817-48-4 |

|---|---|

分子式 |

C26H34ClFO5 |

分子量 |

481.0 g/mol |

IUPAC名 |

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C26H34ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h12,15,18-19H,5-11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 |

InChIキー |

APQSIYKUWQYHMT-AVVSTMBFSA-N |

異性体SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)C)C(=O)CCl |

正規SMILES |

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)F)C)C)C(=O)CCl |

製品の起源 |

United States |

準備方法

The synthesis of 1,2-dihydroclobetasone butyrate involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents like acetone and methylene chloride, and the process is carried out under controlled temperatures to ensure the stability of the compound .

Industrial production methods for 1,2-dihydroclobetasone butyrate involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired pharmaceutical grade .

化学反応の分析

1,2-Dihydroclobetasone butyrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

1,2-Dihydroclobetasone butyrate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on cellular processes and its potential as a model compound for studying steroid metabolism.

Medicine: It is extensively used in dermatological research to develop new treatments for inflammatory skin conditions.

Industry: The compound is used in the formulation of topical creams and ointments for treating skin disorders

作用機序

The mechanism of action of 1,2-dihydroclobetasone butyrate involves binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes. This results in reduced inflammation and relief from symptoms associated with skin conditions .

類似化合物との比較

Research and Development Context

- Toxicological Data: No direct studies on 1,2-dihydroclobetasone butyrate were identified. However, methodologies from toxicological reviews of analogous compounds (e.g., 1,2-dichloroethane) emphasize rigorous screening processes, including literature reviews of 687 studies to identify relevant data .

- Comparative Efficacy : Indirect evidence suggests that fluorinated corticosteroids (e.g., clobetasol) exhibit enhanced potency due to fluorine’s electron-withdrawing effects, stabilizing drug-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。